2-羟基喹啉-4-羧酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 2-hydroxyquinoline-4-carboxylate derivatives often involves condensation reactions, starting from commercially available aminobenzoic acids. For example, a convenient synthesis route begins with the conversion of anthranilic acids to isatoic anhydrides, followed by reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines (Jentsch et al., 2018). Alternative methods include one-pot reactions and the utilization of green chemistry principles to enhance synthesis efficiency and reduce environmental impact (Ukrainets et al., 2013).

Molecular Structure Analysis

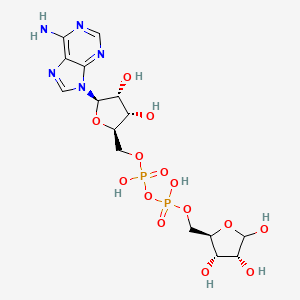

Detailed structural analysis of ethyl 2-hydroxyquinoline-4-carboxylate derivatives reveals the planarity of the oxoquinoline unit and its substituents' spatial orientation. Crystal structure and Hirshfeld surface analysis provide insights into the compound's molecular geometry, including bond lengths and angles, contributing to its chemical reactivity and interaction potential (Baba et al., 2019).

Chemical Reactions and Properties

Ethyl 2-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, highlighting its versatility. These reactions include esterification, cyclization, and reactions with phosphorus oxychloride to yield chloro derivatives. The reactivity is influenced by the presence of functional groups, enabling the synthesis of a broad range of chemical entities (Ukrainets et al., 2009).

科学研究应用

抗癌应用

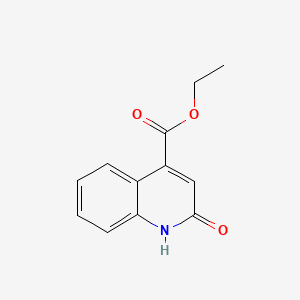

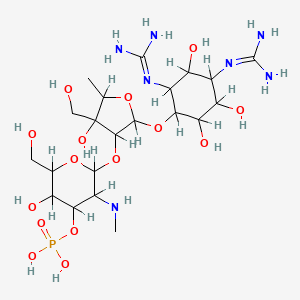

2-羟基喹啉-4-羧酸乙酯衍生物因其潜在的抗癌特性而受到研究。 喹啉结构单元存在于多种治疗剂中,并已显示出广泛的生物反应,包括抗癌活性 {svg_1}。该化合物干扰癌细胞增殖的能力使其成为肿瘤学领域进一步研究的候选药物。

抗氧化特性

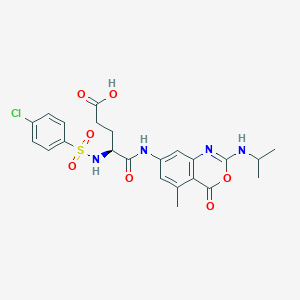

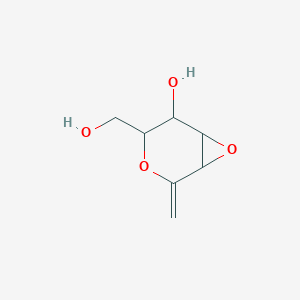

研究表明,喹啉衍生物具有显著的抗氧化特性 {svg_2}。这些特性对于对抗氧化应激至关重要,氧化应激与多种疾病有关,包括神经退行性疾病和心血管疾病。

抗炎活性

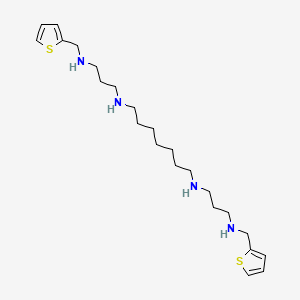

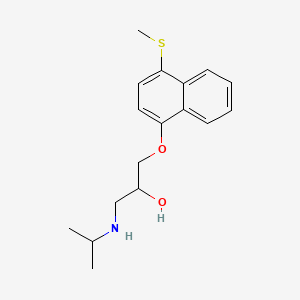

喹啉化合物的抗炎活性已得到证实,表明2-羟基喹啉-4-羧酸乙酯可用于开发新的抗炎药物 {svg_3}。这种应用在治疗慢性炎症性疾病中尤其重要。

抗疟疾活性

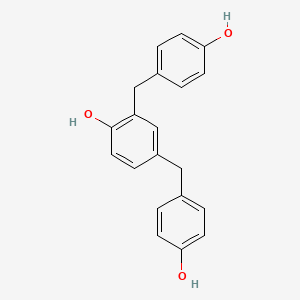

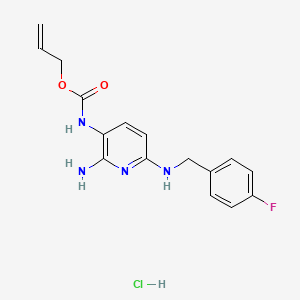

喹啉衍生物在抗疟疾药物中有着悠久的应用历史。 2-羟基喹啉-4-羧酸乙酯与其他基于喹啉的抗疟疾药物的结构相似,表明其在该领域的潜在应用 {svg_4}.

抗菌和抗细菌作用

该化合物在抗菌和抗细菌应用中显示出前景。 其对各种细菌菌株的有效性使其成为开发新抗生素的宝贵资产 {svg_5}.

药物合成和生物化学

2-羟基喹啉-4-羧酸乙酯作为合成更复杂药物分子的中间体。 其在药物合成中的作用得到了其在水和极性有机溶剂中的溶解度的支持,使其在各种生物化学应用中具有通用性.

安全和危害

作用机制

Target of Action

Ethyl 2-hydroxyquinoline-4-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in medicinal chemistry . Quinolines and their derivatives have been reported to harbor vast therapeutic potential . .

Mode of Action

Quinolines and their derivatives are known to interact with various biological targets, leading to a range of therapeutic effects

Biochemical Pathways

Quinolines and their derivatives have been reported to influence various biochemical pathways, contributing to their broad spectrum of bio-responses .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored under nitrogen . These properties could potentially impact its bioavailability and pharmacokinetics.

Result of Action

Quinolines and their derivatives have been reported to have anticancer, antibacterial, antiviral, and other therapeutic effects .

Action Environment

It’s known that the compound should be stored under nitrogen , suggesting that exposure to certain environmental conditions could potentially affect its stability.

属性

IUPAC Name |

ethyl 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHATVQLTWYSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203115 | |

| Record name | 4-Ethoxycarbonyl-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784030 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5466-27-3 | |

| Record name | 4-Ethoxycarbonyl-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5466-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxycarbonyl-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1202157.png)

![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)

![1-(Tert-butylamino)-3-{1-(1-methyl-1h-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy}propan-2-ol](/img/structure/B1202172.png)

![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)

![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)